

Introduction: Unveiling a Versatile Synthetic Auxiliary

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)-1H-benzotriazole

Cat. No.: B104111

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In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of activating agents and synthetic auxiliaries is paramount for the efficient construction of complex molecular architectures. Among these, **1-(Methylsulfonyl)-1H-benzotriazole**, often abbreviated as MsBt, has emerged as a stable, crystalline solid that serves as a highly effective and versatile reagent. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development. Unlike more aggressive sulfonating or activating agents, MsBt offers a nuanced reactivity profile, primarily functioning as an exceptional leaving group precursor, making the benzotriazolyl moiety readily displaceable. This characteristic has cemented its role in key transformations, particularly in the synthesis of amides, esters, and other carbonyl derivatives from carboxylic acids. Its utility extends into materials science and as a valuable intermediate in the synthesis of pharmacologically active compounds.^{[1][2][3]} This document aims to provide not just procedural knowledge but also a deeper understanding of the causality behind its synthetic applications.

Physicochemical and Structural Characteristics

1-(Methylsulfonyl)-1H-benzotriazole is a white to beige crystalline solid.^[4] Its structure, featuring a benzotriazole ring N-substituted with a methylsulfonyl group, is key to its reactivity. The electron-withdrawing nature of the methylsulfonyl group renders the C-N bond susceptible to nucleophilic attack, facilitating the departure of the benzotriazolide anion.

An X-ray crystallographic study reveals that the N-N bonds within the triazole ring exhibit localized character, with N2-N3 being shorter (1.288 Å) than N1-N2 (1.389 Å).^[5] The methanesulfonyl group is bound somewhat asymmetrically to the triazole ring.^[5] In the solid state, molecules of **1-(Methylsulfonyl)-1H-benzotriazole** associate through π–π stacking interactions of their benzene rings, forming columnar structures.^[5]

Table 1: Core Physicochemical and Identification Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[4][6]
Molecular Weight	197.21 g/mol	[4][6][7]
Appearance	White to beige crystalline powder	[4]
Melting Point	106-112 °C ^{[4][6][7]} ; 120-122 °C	[4][6][7]
CAS Number	37073-15-7	[4][6][7]
MDL Number	MFCD00595638	[4][6][7]
PubChem CID	792044	[4]
Solubility	Poorly soluble in water; moderately soluble in methanol and DMF.	
Stability	Stable under recommended storage conditions.	[1]

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of benzotriazole derivatives, the N-sulfonylation of 1H-benzotriazole is the most direct route to **1-(Methylsulfonyl)-1H-benzotriazole**. The reaction typically involves the deprotonation of 1H-benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking methanesulfonyl chloride.

Exemplary Synthetic Protocol: N-Sulfonylation of 1H-Benzotriazole

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (1.1 eq) or sodium hydride (1.1 eq, used with caution), portion-wise to the solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the benzotriazolide anion.
- Sulfonylation: Slowly add methanesulfonyl chloride (1.05 eq) to the cooled solution via a syringe. A precipitate (triethylamine hydrochloride if using Et₃N) will likely form immediately.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield **1-(Methylsulfonyl)-1H-benzotriazole** as a crystalline solid.

The choice of base and solvent is critical for optimizing yield and purity. The use of a non-nucleophilic base like triethylamine is common as it scavenges the HCl byproduct without competing in the main reaction.

Core Reactivity: A Precursor to Activated Carbonyls

The primary synthetic utility of **1-(Methylsulfonyl)-1H-benzotriazole** stems from its role as an efficient activating agent for carboxylic acids. It serves as a convenient and stable precursor for the in-situ generation of 1-acyl-1H-benzotriazoles.^[5] The reaction proceeds by nucleophilic attack of a carboxylate anion on the sulfonyl-activated nitrogen of MsBt, displacing the highly stable methanesulfinate anion. The resulting acyl-benzotriazole is an activated carbonyl species, primed for reaction with a wide range of nucleophiles.

This two-step, one-pot process is a cornerstone of its application, providing a reliable alternative to other peptide coupling reagents or acid chloride formations, often under milder

conditions.

Caption: General workflow for amide synthesis using MsBt.

Applications in Research and Development Organic Synthesis Intermediate

The most prominent application of MsBt is in the synthesis of amides, esters, and thioesters.

The methodology is particularly valuable in peptide synthesis and in the late-stage functionalization of complex molecules where harsh conditions must be avoided.

- Amide Bond Formation: The reaction of a carboxylic acid with MsBt in the presence of a base, followed by the addition of a primary or secondary amine, provides a high-yield route to amides.^[5] This protocol is noted for its operational simplicity and mild conditions.
- Esterification: Similarly, introducing an alcohol nucleophile to the in-situ-generated 1-acyl-1H-benzotriazole intermediate affords the corresponding ester.

Medicinal Chemistry and Drug Discovery

The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.^{[2][3]} Derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.^{[2][3][8]} MsBt serves as a key building block for introducing the benzotriazole scaffold or for synthesizing derivatives for structure-activity relationship (SAR) studies. For instance, the structure can be modified to enhance a drug's ability to target cancer cells.

Materials Science

Beyond synthesis, benzotriazole and its derivatives are well-known for their applications in materials science.^[8] While the parent compound is a noted corrosion inhibitor for copper and its alloys^{[9][10]}, N-substituted derivatives like MsBt are explored as additives and intermediates for functional materials. It has been cited for its utility as a corrosion inhibitor and a UV stabilizer in coatings and plastics.^{[4][10]}

Detailed Experimental Protocol: One-Pot Amide Synthesis

This protocol details the synthesis of N-benzylbenzamide from benzoic acid and benzylamine, representing a typical application of **1-(Methylsulfonyl)-1H-benzotriazole**.

Objective: To synthesize N-benzylbenzamide via in-situ activation of benzoic acid.

Materials:

- Benzoic Acid (122.12 g/mol)
- **1-(Methylsulfonyl)-1H-benzotriazole** (MsBt) (197.21 g/mol)
- Triethylamine (Et_3N) (101.19 g/mol , d=0.726 g/mL)
- Benzylamine (107.15 g/mol , d=0.981 g/mL)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate and Hexanes for chromatography

Procedure:

- Reactant Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol, 1.0 eq) and **1-(Methylsulfonyl)-1H-benzotriazole** (2.17 g, 11.0 mmol, 1.1 eq).
- Dissolution: Add 40 mL of anhydrous THF and stir until all solids are dissolved.
- Activation: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 20 minutes.

- Nucleophile Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
- Aqueous Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
- Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO_3 solution and 50 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzylbenzamide.

Safety, Handling, and Storage

1-(Methylsulfonyl)-1H-benzotriazole is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Table 2: GHS Hazard Information

Hazard	Code	Description	Source(s)
Pictograms	GHS05, GHS07	Corrosion, Exclamation Mark	[6]
Signal Word	Danger		[6] [7]
Hazard Statements	H302	Harmful if swallowed.	[6] [7]
H318	Causes serious eye damage.		[6] [7]
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[6] [7] [11]
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.		[6] [7] [12]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		[6] [7] [12]

Handling:

- Use in a well-ventilated area or under a chemical fume hood.[\[11\]](#)[\[13\]](#)
- Avoid dust formation and inhalation.[\[13\]](#)[\[14\]](#)
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[\[6\]](#)[\[11\]](#)[\[15\]](#) A dust mask (type N95) is recommended when handling the solid powder.[\[6\]](#)[\[7\]](#)

- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and alkaline materials.[1][13][15]

Storage:

- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15]
Recommended storage is at room temperature[4] or between 2-8 °C.
- Keep away from heat, sparks, and open flames as it is a combustible solid.[6][13]

Conclusion and Future Outlook

1-(Methylsulfonyl)-1H-benzotriazole stands as a testament to the power of auxiliary-mediated synthesis. Its stability, ease of handling compared to many other activating agents, and high efficiency in promoting the formation of carbonyl derivatives make it an indispensable tool for the modern synthetic chemist. Its utility is firmly established in the synthesis of amides and esters, with growing importance as a versatile intermediate for creating novel compounds in medicinal chemistry and materials science.[4] Future research will likely focus on expanding its synthetic applications, developing catalytic versions of the activation process, and further exploring the biological potential of its derivatives. As the demand for efficient and mild synthetic methodologies continues to grow, the role of well-designed reagents like MsBt is set to expand, enabling further innovation across the chemical sciences.

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